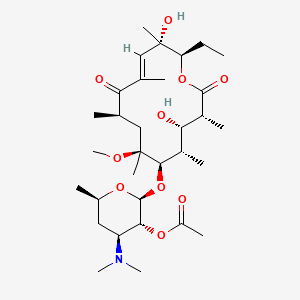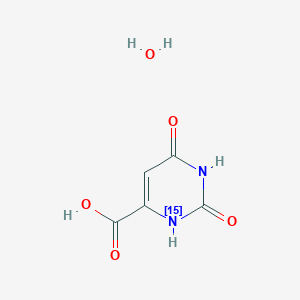![molecular formula C3H8N2O3S2 B585345 2-[2-Sulfo(ethyl-d4)]pseudourea CAS No. 1346602-43-4](/img/no-structure.png)
2-[2-Sulfo(ethyl-d4)]pseudourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-Sulfo(ethyl-d4)]pseudourea, also known as 2-SEP, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of pseudourea, an organic compound that was first synthesized in 1871 by the German chemist Friedrich Wöhler. Since then, 2-SEP has been used in a wide range of research applications, particularly in biochemistry, pharmacology, and medicine. The purpose of
Applications De Recherche Scientifique
2-[2-Sulfo(ethyl-d4)]pseudourea has been used in a variety of scientific research applications, particularly in biochemistry, pharmacology, and medicine. In biochemistry, this compound has been used to study enzyme-catalyzed reactions, as well as to investigate the mechanisms of action of various enzymes. In pharmacology, it has been used to study the pharmacokinetics and pharmacodynamics of drugs. In medicine, it has been used to study the effects of drugs on the human body, as well as to investigate the mechanisms of action of various drugs.
Mécanisme D'action
The mechanism of action of 2-[2-Sulfo(ethyl-d4)]pseudourea is not fully understood, however, it is believed to act as a substrate for various enzymes. Specifically, it is believed to act as a substrate for the enzyme cytochrome P450, which is involved in the metabolism of drugs. In addition, it is believed to act as a substrate for the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to act as a substrate for various enzymes, and thus may have an effect on the metabolism of drugs. In addition, it is believed to act as a substrate for the enzyme acetylcholinesterase, and thus may have an effect on the breakdown of acetylcholine, a neurotransmitter.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-[2-Sulfo(ethyl-d4)]pseudourea in laboratory experiments is its high solubility in aqueous solution. This allows for easy preparation of solutions for use in experiments. In addition, this compound is relatively stable and can be stored for extended periods of time. However, one of the major limitations of using this compound in laboratory experiments is its low reactivity. This can make it difficult to study the mechanisms of action of various enzymes and drugs.
Orientations Futures
Given the potential of 2-[2-Sulfo(ethyl-d4)]pseudourea in scientific research applications, there are numerous potential future directions for further research. For example, further research could be conducted to investigate the biochemical and physiological effects of this compound. In addition, further research could be conducted to investigate the mechanisms of action of various enzymes and drugs in the presence of this compound. Finally, further research could be conducted to investigate the potential applications of this compound in biotechnology and medicine.
Méthodes De Synthèse
2-[2-Sulfo(ethyl-d4)]pseudourea is synthesized from pseudourea and ethyl-d4. The reaction is catalyzed by a strong base, such as sodium hydroxide, and is conducted in aqueous solution. The reaction proceeds through a series of steps, beginning with the deprotonation of pseudourea, followed by the nucleophilic addition of ethyl-d4 to the resulting anion. The reaction is then quenched with aqueous acid, resulting in the formation of this compound.
Propriétés
| { "1. Design of the Synthesis Pathway": "The synthesis pathway for 2-[2-Sulfo(ethyl-d4)]pseudourea involves the sulfonation of ethyl-d4 pseudourea using sulfur trioxide and water. The resulting sulfonic acid is then reacted with sodium hydroxide to form the sodium salt of 2-[2-Sulfo(ethyl-d4)]pseudourea.", "2. Starting Materials": ["Ethyl-d4 pseudourea", "Sulfur trioxide", "Water", "Sodium hydroxide"], "3. Reaction": [ "Step 1: In a reaction flask, add ethyl-d4 pseudourea and sulfur trioxide in a 1:1 molar ratio.", "Step 2: Add water dropwise to the reaction mixture with stirring until the reaction is complete.", "Step 3: Heat the reaction mixture to 100°C for 1 hour to ensure complete reaction.", "Step 4: Cool the reaction mixture and add sodium hydroxide until the pH is neutral.", "Step 5: Filter the resulting solid and wash with water.", "Step 6: Dry the product under vacuum to obtain 2-[2-Sulfo(ethyl-d4)]pseudourea as a white solid." ] } | |
Numéro CAS |
1346602-43-4 |
Formule moléculaire |
C3H8N2O3S2 |
Poids moléculaire |
188.252 |
Nom IUPAC |
2-carbamimidoylsulfanyl-1,1,2,2-tetradeuterioethanesulfonic acid |
InChI |
InChI=1S/C3H8N2O3S2/c4-3(5)9-1-2-10(6,7)8/h1-2H2,(H3,4,5)(H,6,7,8)/i1D2,2D2 |
Clé InChI |
LTHWZZOUNJCHES-LNLMKGTHSA-N |
SMILES |
C(CS(=O)(=O)O)SC(=N)N |
Synonymes |
2-[(Aminoiminomethyl)thio](ethane-d4)sulfonic Acid; 2-S-Thiuronium (Ethane-d4)sulfonate; 2-(Amidinothio)(ethane-d4)sulfonic Acid; 2-S-Thiuronium (Ethane-d4)sulfonate; Carbamimidothioic Acid 2-Sulfo(ethyl-d4) Ester; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[(1E)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B585266.png)


![2-[4-[4-(3-Pyridinyl)-1H-imidazol-1-YL]butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B585270.png)




